3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
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Overview
Description
L-778736 is a small molecule drug that acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). It was initially developed by Merck Canada, Inc. for its potential therapeutic applications in treating inflammation and other diseases . The molecular formula of L-778736 is C18H16BrNO5S, and it is known for its potent, orally active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-778736 involves several key steps:
Friedel-Crafts Condensation: Thioanisole reacts with isobutyryl chloride in the presence of aluminum chloride to form propiophenone.
Alpha Hydroxylation: The resulting compound undergoes alpha hydroxylation using Aliquant 336 and sodium hydroxide to yield alpha hydroxy ketone.
Oxidation: The methylsulfanyl group is oxidized using magnesium monoperoxyphthalate to form the corresponding sulfone.
Industrial Production Methods
The industrial production of L-778736 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
L-778736 undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to form sulfone.
Cyclization: The cyclization process to form the furanone ring.
Common Reagents and Conditions
Oxidizing Agents: Magnesium monoperoxyphthalate, potassium hydrogen sulfate (Oxone), and hydrogen peroxide.
Condensing Agents: 1-cyclohexyl-3-[2-(4-morpholinyl)ethyl]carbodiimide metho-p-toluenesulfonate (CMC).
Catalysts: Aluminum chloride, DMAP, and DBU.
Major Products Formed
The major product formed from these reactions is the target furanone, which is the active form of L-778736 .
Scientific Research Applications
L-778736 has been extensively studied for its applications in various fields:
Mechanism of Action
L-778736 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . By blocking COX-2 activity, L-778736 reduces inflammation and provides therapeutic benefits in conditions where COX-2 is implicated .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 inhibitor used to treat inflammation and pain.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A COX-2 inhibitor used for similar therapeutic purposes.
Uniqueness of L-778736
L-778736 is unique in its potent and selective inhibition of COX-2, making it a valuable compound for research and potential therapeutic applications. Its oral activity and selectivity distinguish it from other COX-2 inhibitors .
Properties
CAS No. |
189954-65-2 |
---|---|
Molecular Formula |
C18H16BrNO5S |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one |
InChI |
InChI=1S/C18H16BrNO5S/c1-18(2)15(11-4-7-13(8-5-11)26(3,22)23)16(17(21)25-18)24-14-9-6-12(19)10-20-14/h4-10H,1-3H3 |
InChI Key |
XCNHDBDVIVAJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=O)O1)OC2=NC=C(C=C2)Br)C3=CC=C(C=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
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